Cas no 50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-)
50802-21-6 structure
Product Name:24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
Número CAS:50802-21-6
MF:C28H36O3
Megavatios:420.583648681641
CID:370357
PubChem ID:101520
Update Time:2025-04-19
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Propiedades químicas y físicas
Nombre e identificación
-
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
- Tingenin A
- tingenone
- 3-Hydroxy-24,29-dinor-D:A-friedoolean-1(10),3,5,7-tetrene-2,21-dione
- 3-Hydroxy-24,29-dinorfriedela-1(10),3,5,7-tetrene-2,21-dione
- Maitenin
- S6872000
- Tingenone III
- BDBM512755
- acs.jmedchem.1c00409_ST.349
- (6bS,8aS,11R,12aR,12bS,14aR)-3-hydroxy-4,6b,8a,11,12b,14a-hexamethyl-2,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a-tetradecahydropicene-2,10-dione
- 50802-21-6
- maitenine
- (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- 20-decarboxy-20-oxocelastrol
- Maytenin
- SCHEMBL17064
- (9beta,13alpha,14beta,20beta)-3-Hydroxy-9,13-dimethyl-24,25,26,30-tetranoroleana-1(10),3,5,7-tetraene-2,21-dione
- NSC 608781
- Tingenon
- NSC608781
- DTXSID401318599
- R35Y6B78ZS
- NSC-608781
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-9,13-dimethyl-, (9beta,13alpha,14beta,20beta)-
- D:A-Friedo-24,30-dinoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-, (20-beta)-
- AKOS040746411
- D:A-Friedo-24,3,5,7-tetraene- 2,21-dione, 3-hydroxy-, (20.beta.)-
- Q27108447
- C08638
- SCHEMBL20957664
- CHEBI:9602
- (6aR,6bR,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- Maytenin Tingenone
-
- Renchi: 1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28+/m1/s1
- Clave inchi: WSTYNZDAOAEEKG-GWJSGULQSA-N
- Sonrisas: O=C1[C@H](C)C[C@@H]2[C@](C)(C1)CC[C@]1(C)C3=CC=C4C(C)=C(C(C=C4[C@]3(C)CC[C@]12C)=O)O
Atributos calculados
- Calidad precisa: 420.26658
- Masa isotópica única: 420.266
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 0
- Complejidad: 1040
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5.4
- Superficie del Polo topológico: 54.4Ų
Propiedades experimentales
- Denso: 1.0906 (rough estimate)
- Punto de fusión: 203.5°C
- Punto de ebullición: 477.74°C (rough estimate)
- Punto de inflamación: 334.6°C
- índice de refracción: 1.4700 (estimate)
- PSA: 54.37
- Logp: 6.42190
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T24884-25mg |
Tingenone |
50802-21-6 | 25mg |
¥ 10600 | 2024-07-19 | ||
| TargetMol Chemicals | T24884-5 mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
| TargetMol Chemicals | T24884-5mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7000 | 2023-09-15 |
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Literatura relevante
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-) Productos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Proveedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Pearlk Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote